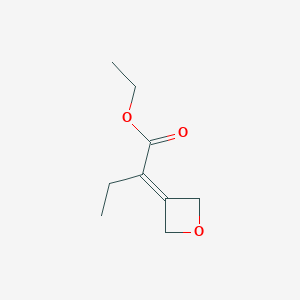

Ethyl 2-(oxetan-3-ylidene)butanoate

Description

Significance of Four-Membered Heterocycles in Organic Synthesis and Medicinal Chemistry Scaffolds

Four-membered heterocycles, such as oxetanes, are strained cyclic ethers that have become increasingly important in various chemical sciences. acs.org In medicinal chemistry, the oxetane (B1205548) ring is a subject of immense interest due to its distinctive combination of stability as a motif and its reactivity as a synthetic intermediate. acs.orgresearchgate.net These small, polar, and three-dimensional structures are not just academic curiosities but have practical applications as they can significantly influence a molecule's physicochemical properties. nih.govacs.org

The oxetane moiety is often used as a surrogate for more common functional groups like gem-dimethyl or carbonyl groups. acs.orgnih.govbeilstein-journals.org This substitution can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 and often reduces the rate of metabolic degradation. researchgate.netmagtech.com.cn The ability of the oxetane oxygen to act as a hydrogen bond acceptor is comparable to or even better than many carbonyl groups, which is a crucial feature for biological interactions. acs.orgnih.gov These characteristics make oxetanes valuable scaffolds in the design of novel therapeutic agents, with applications in targeting diseases like cancer, viral infections, and neurodegenerative conditions. nih.gov

Research Landscape of Oxetan-3-ylidene Derivatives

Within the broader field of oxetane chemistry, oxetan-3-ylidene derivatives have emerged as versatile building blocks in organic synthesis. These derivatives feature an exocyclic double bond at the 3-position of the oxetane ring, making them valuable Michael acceptors. researchgate.net The research landscape for these compounds is largely focused on their synthesis and subsequent elaboration into more complex molecular architectures.

A key precursor in this area is oxetan-3-one, which can be converted into derivatives like methyl 2-(oxetan-3-ylidene)acetate through reactions such as the Horner-Wadsworth-Emmons reaction. mdpi.com Researchers have utilized these acetate (B1210297) derivatives in aza-Michael additions with various amines to create novel, functionalized 3-substituted oxetane amino acid derivatives. mdpi.comnih.gov This strategy provides a pathway to new conformationally restricted amino acids and building blocks for potentially biologically active substances. mdpi.com The reactivity of the oxetan-3-ylidene scaffold allows for the introduction of diverse functionalities, opening avenues for creating libraries of novel compounds for drug discovery and other applications. researchgate.netresearchgate.net The commercial availability of compounds like Ethyl 2-(oxetan-3-ylidene)butanoate further facilitates their use as starting materials in synthetic chemistry. enaminestore.comsigmaaldrich.com

Research Objectives and Scope for this compound

While extensive research focusing solely on this compound is not widely documented, its structure and inclusion in chemical supplier catalogs suggest its role as a specialized building block for organic synthesis. enaminestore.comsigmaaldrich.combldpharm.com The primary research objective concerning this compound is likely its utilization as a starting material to explore new chemical space.

The scope of research involving this compound would encompass its synthesis and, more importantly, its reactivity in various chemical transformations. Given its structure as an α,β-unsaturated ester, it is a prime candidate for conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the 3-position of the oxetane ring. Research has also touched upon the stability and potential isomerization of related oxetane-carboxylic acids, indicating an interest in the fundamental chemical properties of this class of compounds. scienceopen.comacs.org The ultimate goal of such research is to synthesize novel, 3,3-disubstituted oxetanes that could serve as new scaffolds in medicinal chemistry or materials science.

Overview of Current Challenges and Opportunities in Oxetane Chemistry

Despite their potential, the chemistry of oxetanes is not without its challenges. The inherent ring strain of the four-membered ring makes their synthesis a significant hurdle. acs.org Cyclization to form the oxetane ring is often kinetically slower compared to the formation of three, five, or six-membered rings, frequently requiring potent electrophiles and leaving groups. acs.org Furthermore, the stability of the oxetane ring can be a concern; they are susceptible to ring-opening, particularly under acidic conditions. nih.govacs.org Predicting the stability of a given substituted oxetane is challenging, though 3,3-disubstituted oxetanes are generally considered more stable. nih.govacs.org

These challenges, however, are coupled with significant opportunities. The "rediscovery" and subsequent "oxetane rush" in medicinal chemistry have been fueled by the potential benefits in tuning molecular properties. acs.org The development of new synthetic methodologies to access and functionalize oxetanes remains a major area of academic and industrial research, promising to make these valuable motifs more accessible. nih.govmagtech.com.cn The ability of the oxetane moiety to improve properties like solubility and metabolic stability, while providing access to novel three-dimensional chemical space, ensures that it will remain an important area of research. nih.govresearchgate.net The strategic use of oxetanes as reactive intermediates, leveraging their ring strain for ring-opening and ring-expansion reactions, also presents exciting opportunities for the synthesis of complex heterocyclic systems. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-8(7-5-11-6-7)9(10)12-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIGQBFCWJMCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1COC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl 2 Oxetan 3 Ylidene Butanoate

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The opening of the oxetane ring is a critical transformation, often requiring activation due to the ring's relative stability compared to three-membered epoxides. researchgate.net Activation can be achieved through catalysis or by the introduction of strong nucleophiles. The regioselectivity of the ring-opening is a key aspect of its chemistry, leading to the formation of valuable 1,3-difunctionalized carbon chains.

Nucleophilic attack is a primary mechanism for the cleavage of the oxetane ring. In the context of Ethyl 2-(oxetan-3-ylidene)butanoate, the initial reaction often occurs at the electrophilic double bond via a Michael addition. The subsequent fate of the oxetane ring can vary, sometimes opening in a tandem or a separate step.

While direct intermolecular attack by external oxygen nucleophiles on this compound is not extensively detailed, related studies on oxetane-carboxylic acids provide insight into potential intramolecular pathways. Research has shown that many oxetane-carboxylic acids, which can be formed from the hydrolysis of the corresponding esters, are unstable and can isomerize into lactones. acs.org This process involves an intramolecular nucleophilic attack of the carboxylate anion on one of the oxetane's methylene (B1212753) carbons, leading to ring-opening and subsequent lactonization. acs.org

This isomerization can occur spontaneously at room temperature or upon gentle heating, without the need for an external catalyst. acs.org The stability of these acids is influenced by substituents; for instance, a fluorine atom can reduce the nucleophilicity of the carboxylate, stabilizing the compound. acs.org This suggests that under hydrolytic conditions, this compound could potentially undergo a similar transformation into a lactone.

Table 1: Isomerization of Oxetane-Carboxylic Acids Data sourced from studies on related oxetane compounds.

| Starting Material (Oxetane-Carboxylic Acid) | Conditions | Product | Outcome |

|---|---|---|---|

| Various oxetane-3-carboxylic acids | Room temperature storage or heating (e.g., 50 °C in dioxane/water) | Corresponding γ-lactones | Spontaneous or heat-induced isomerization via intramolecular ring-opening. acs.org |

The reaction of this compound and its analogs with nitrogen-based nucleophiles proceeds primarily through an aza-Michael addition. researchgate.netmdpi.com In this reaction, the amine adds to the β-position of the α,β-unsaturated ester, a powerful method for forming C-N bonds. mdpi.com The use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is common as it promotes the addition without causing unwanted side reactions like ester cleavage. mdpi.comresearchgate.net

Research on the closely related compound, ethyl 2-(oxetan-3-ylidene)acetate, demonstrates a typical reaction pathway. When treated with benzylamine (B48309), a conjugate addition occurs to yield the β-amino ester adduct. ethz.ch In this specific documented instance, the oxetane ring remains intact during the initial Michael addition. ethz.ch The reaction is typically stirred at room temperature and may be gently heated to ensure complete conversion. ethz.ch This strategy is widely applicable for creating derivatives with various heterocyclic amines. mdpi.com

Table 2: Aza-Michael Addition to Oxetane-Containing Michael Acceptors

| Michael Acceptor | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-(oxetan-3-ylidene)acetate | Benzylamine | RT, 20 h, then 40 °C, 30 min | Ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate | ethz.ch |

| Methyl 2-(oxetan-3-ylidene)acetate | Various NH-heterocycles | DBU catalyst | 3-Substituted 3-(acetoxymethyl)oxetane derivatives | mdpi.com |

The cleavage of the oxetane ring by halide nucleophiles typically requires activation by a Brønsted or Lewis acid. researchgate.net The acid coordinates to the oxetane oxygen, increasing the electrophilicity of the ring carbons and making them susceptible to attack by the halide ion. The reaction proceeds via an SN2 mechanism, resulting in the formation of a γ-halo alcohol. researchgate.net

In one studied system, a chiral phosphoric acid catalyst was used in conjunction with a chlorosilane source to achieve the enantioselective ring-opening of substituted oxetanes. researchgate.net Mechanistic studies revealed that the catalyst system helps to generate HCl in a controlled manner, which serves as the source of the chloride nucleophile. researchgate.net This highlights that for a compound like this compound, direct reaction with a simple halide salt is unlikely without an acid promoter. The reaction would likely yield a γ-halo alcohol, with the halide attacking one of the oxetane's CH₂ groups.

Hydride reagents can act as nucleophiles to open the oxetane ring, often in conjunction with the reduction of other functional groups. A clear example is the treatment of ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate—the product of the aza-Michael addition—with lithium aluminum hydride (LiAlH₄). ethz.ch

In this two-step, one-pot sequence, the initial Michael addition of benzylamine to ethyl 2-(oxetan-3-ylidene)acetate is followed by the introduction of LiAlH₄. ethz.ch The hydride reagent accomplishes two transformations: the reduction of the ester to a primary alcohol and the nucleophilic attack on one of the oxetane ring's carbons. This results in a reductive ring-opening, yielding 2-(3-(benzylamino)oxetan-3-yl)ethanol. ethz.ch This demonstrates a powerful synthetic strategy where the oxetane serves as a masked 1,3-diol precursor.

Table 3: Tandem Aza-Michael Addition and Reductive Ring-Opening

| Starting Material | Reagents | Key Steps | Final Product | Reference |

|---|---|---|---|---|

| Ethyl 2-(oxetan-3-ylidene)acetate | 1. Benzylamine 2. LiAlH₄ | 1. Aza-Michael addition 2. Ester reduction & reductive ring-opening | 2-(3-(Benzylamino)oxetan-3-yl)ethanol | ethz.ch |

The oxetane ring can be effectively activated towards ring-opening by Brønsted or Lewis acids. researchgate.netscienceopen.com The reaction is initiated by protonation or coordination of the Lewis acid to the ethereal oxygen. This activation polarizes the C-O bonds and significantly increases the ring strain, making the ring susceptible to attack by even weak nucleophiles that may be present in the reaction medium (e.g., solvent, counter-ions). researchgate.net

Lewis acids such as BF₃·Et₂O, Sc(OTf)₃, and TiCl₄ are commonly employed for this purpose. acs.orgepfl.ch The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the oxetane ring. The outcome is the formation of a 1,3-difunctionalized product, such as a halo-alcohol or a diol, depending on the nucleophile. ethz.ch For this compound, an acid-catalyzed process could lead to polymerization or capture by a nucleophile to yield a variety of functionalized linear products.

Acid-Catalyzed and Electrophilic Ring-Opening Reactions

Protonation and Subsequent Nucleophilic Attack

The reactivity of the oxetane ring can be significantly enhanced by protonation. In the presence of a Brønsted acid, the lone pair of electrons on the oxetane oxygen atom can be protonated, forming a highly reactive oxonium ion. This positive charge dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.

The mechanism involves two key steps:

Protonation of the Ether Oxygen : An acid catalyst protonates the oxygen atom of the oxetane ring, making it a better leaving group. libretexts.org

Nucleophilic Attack : A nucleophile attacks one of the electrophilic carbons adjacent to the oxonium ion, leading to the opening of the four-membered ring.

For instance, in an acid-catalyzed hydrolysis, a water molecule acts as the nucleophile, attacking the protonated oxetane. This results in the formation of a diol derivative after deprotonation. libretexts.org Similarly, other nucleophiles like alcohols or amines can open the ring to yield functionalized products. ethz.ch The regioselectivity of the attack depends on the substitution pattern of the oxetane and the reaction conditions.

| Nucleophile | Product after Ring-Opening |

| Water (H₂O) | Ethyl 2-(3-hydroxy-1-(hydroxymethyl)propylidene)butanoate |

| Methanol (B129727) (CH₃OH) | Ethyl 2-(3-hydroxy-1-(methoxymethyl)propylidene)butanoate |

| Benzylamine (BnNH₂) | Ethyl 2-(1-((benzylamino)methyl)-3-hydroxypropylidene)butanoate |

Lewis Acid-Catalyzed Transformations

Lewis acids are frequently employed to activate the oxetane ring towards nucleophilic attack and to catalyze rearrangements. acs.org By coordinating to the oxygen atom, a Lewis acid enhances the ring's electrophilicity in a manner similar to protonation but often with greater control and under milder conditions. A variety of Lewis acids, including those based on indium (In), scandium (Sc), iron (Fe), and boron (e.g., BF₃), have been shown to be effective in activating oxetanes. acs.org

These catalyzed transformations can lead to a range of outcomes, including:

Ring-opening with various nucleophiles.

Isomerization reactions , where the oxetane rearranges to a more stable structure, such as a tetrahydrofuran (B95107) derivative. acs.orgacs.org

Regiodivergent alkylations , where the choice of Lewis acid catalyst can direct a nucleophile to attack different positions. rsc.org For example, while not specific to this oxetane, studies on other heterocyclic systems have shown that catalysts like Al(OTf)₃ can favor kinetic products, whereas Co(NTf₂)₂ may lead to thermodynamic products. rsc.org

Radical Ring-Opening Coupling Reactions

The high ring strain of oxetanes also facilitates radical ring-opening reactions. Upon generation of a radical adjacent to the oxetane ring, a rapid β-scission can occur, leading to a ring-opened radical intermediate. This strategy has been harnessed in synthetic chemistry to couple oxetane-containing fragments with other molecules.

A notable example is the Giese addition, where a radical generated from the oxetane substrate adds to an activated alkene. beilstein-journals.org The process can be initiated photochemically, often using an iridium catalyst, to induce decarboxylation of a related oxetane-carboxylic acid to form a benzylic radical. beilstein-journals.org This radical can then engage with an electron-deficient alkene. The irreversible nature of the addition, driven by the strained nature of the starting radical, minimizes unwanted side reactions like radical dimerization and leads to the formation of 3,3-disubstituted oxetane products in moderate yields. beilstein-journals.org

| Alkene Acceptor | Coupled Product Type |

| Acrylonitrile | Cyano-functionalized chain |

| Methyl Acrylate | Ester-functionalized chain |

| Phenyl Vinyl Sulfone | Sulfone-functionalized chain |

Ring-Enlargement Reactions of Oxetanes

Under certain conditions, the strained four-membered oxetane ring can undergo rearrangement to form larger, more stable five- or six-membered heterocyclic systems. These ring-enlargement reactions are a powerful tool for synthesizing more complex cyclic structures.

Studies on related oxetane-carboxylic acids have shown that they can be unstable and isomerize into new heterocyclic lactones upon standing at room temperature or with gentle heating, without the need for an external catalyst. acs.orgacs.org For instance, homologues of oxetane-carboxylic acids have been observed to isomerize into more stable valerolactones upon heating. acs.org This transformation proceeds via an intramolecular nucleophilic attack of the carboxylic acid group onto the oxetane ring, followed by rearrangement. The stability of the starting acid and the propensity for rearrangement are influenced by the nature of the substituents on the molecule. acs.org

Reactions Involving the Exocyclic Alkene and Ester Functionalities

The exocyclic double bond in this compound is part of an α,β-unsaturated ester system, a classic Michael acceptor. This functionality allows for a distinct set of reactions that are complementary to those involving the oxetane ring.

Conjugate Addition Reactions to the α,β-Unsaturated Ester

The β-carbon of the α,β-unsaturated ester is electrophilic due to the electron-withdrawing effect of the adjacent ester group. youtube.com This allows for 1,4-conjugate addition, also known as the Michael reaction, with a wide variety of soft nucleophiles. youtube.com

Common nucleophiles for this transformation include:

Cuprates (Gilman reagents) : Organocuprates, such as lithium diethylcuprate (Et₂CuLi), are excellent reagents for delivering alkyl groups to the β-position. youtube.com

Stabilized Enolates : Enolates derived from malonic esters or β-ketoesters are classic Michael donors. youtube.com

Amines and Thiols : These heteroatomic nucleophiles can also add in a conjugate fashion. For example, the reaction of the related ethyl 2-(oxetan-3-ylidene)acetate with benzylamine proceeds via conjugate addition. ethz.ch

The reaction typically proceeds under neutral or basic conditions and results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the ester.

| Nucleophile | Reagent Example | Product of Conjugate Addition |

| Alkyl group | (CH₃CH₂)₂CuLi | Ethyl 2-(3-butyloxetan-3-yl)butanoate |

| Enolate | Diethyl malonate / NaOEt | Ethyl 2-(3-(2,2-bis(ethoxycarbonyl)ethyl)oxetan-3-yl)butanoate |

| Amine | Benzylamine | Ethyl 2-(3-(benzylamino)oxetan-3-yl)butanoate |

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions)

The exocyclic alkene can participate in various cycloaddition reactions to construct new ring systems attached to the oxetane core.

[2+2] Cycloadditions : Photochemical [2+2] cycloadditions, such as the Paternò–Büchi reaction, can occur between the alkene and a carbonyl compound upon photoexcitation. beilstein-journals.org This reaction leads to the formation of a new, highly substituted oxetane ring fused in a spirocyclic fashion to the original one. More recently, Lewis and Brønsted acids have been used to catalyze and control the stereoselectivity of photochemical [2+2] cycloadditions. researchgate.net

[3+2] Cycloadditions : The alkene can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, silver-catalyzed reactions between the closely related methyl 2-(oxetane-3-ylidene)acetate and azomethine ylides (generated in situ from α-amino acid esters) afford complex spirocyclic pyrrolidines. researchgate.net This type of reaction is a powerful method for building densely functionalized heterocyclic scaffolds. researchgate.netnih.gov Organocatalytic dearomative formal [3+2] cycloadditions have also been developed, showcasing the versatility of this reaction type. nih.gov

| Cycloaddition Type | Reagent/Conditions | Resulting Structure |

| [2+2] Photocycloaddition | Acetone, UV light | Spiro[oxetane-3,3'-oxetane] derivative |

| [3+2] 1,3-Dipolar Cycloaddition | Azomethine ylide, AgOAc | Spiro[oxetane-3,2'-pyrrolidine] derivative |

Hydrogenation and Reduction Studies

The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on a carbon support (Pd/C), to achieve saturation of the alkene. This type of reduction converts the exocyclic double bond into a single bond, yielding the corresponding saturated oxetane derivative, ethyl 2-(oxetan-3-yl)butanoate. acs.orgsmolecule.com For instance, the hydrogenation of a related alkene precursor to an oxetane-carboxylic acid was smoothly achieved using palladium on charcoal in methanol. acs.org

Reduction of the ester functional group is another potential transformation, though it requires stronger reducing agents than those used for alkene hydrogenation. The use of reagents like lithium aluminum hydride (LiAlH₄) could reduce the ester to a primary alcohol. ethz.ch Similarly, reduction of the related oxetan-3-one structures can be accomplished with agents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding alcohol. acs.org

Table 1: Representative Reduction Reactions on Oxetane Scaffolds

| Precursor Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Alkene (on oxetane ring) | Pd/C, H₂ | Saturated Alkane | acs.orgsmolecule.com |

| Oxetan-3-one | NaBH₄ | Oxetan-3-ol | acs.org |

| Ester | LiAlH₄ | Primary Alcohol | ethz.ch |

Ester Hydrolysis and Transesterification

The ethyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(oxetan-3-ylidene)butanoic acid, and ethanol. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid. savemyexams.comchemguide.co.uk The reaction is reversible, and an equilibrium is established between the reactants and products. libretexts.orgsavemyexams.com

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis involves heating with a dilute alkali, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction goes to completion and produces the carboxylate salt (e.g., sodium 2-(oxetan-3-ylidene)butanoate) and ethanol. libretexts.orgchemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. However, for this class of compounds, the resulting oxetane-carboxylic acid is often unstable and may undergo further reactions. acs.orgnih.gov For example, the hydrolysis of a structurally similar ester with NaOH resulted in a mixture of the expected acid and a lactone product, indicating the instability of the acid under the reaction or workup conditions. acs.org

Transesterification : This process converts one ester into another by exchanging the alkoxy group. For this compound, this can be achieved under acidic or basic conditions. masterorganicchemistry.com For example, reacting the ethyl ester with methanol in the presence of an acid catalyst would produce mthis compound and ethanol. Using the alcohol as the solvent helps to drive the equilibrium toward the desired product. masterorganicchemistry.com

Isomerization and Rearrangement Processes

A significant aspect of the chemistry of this compound and its derivatives is their propensity to undergo isomerization, particularly following hydrolysis.

Acid-Catalyzed Isomerization to Lactones

While many oxetane-carboxylic acids, the products of hydrolysis, are found to be surprisingly unstable and can isomerize even upon storage at room temperature, the process can be facilitated and driven to completion by heating. acs.orgnih.gov Intended intramolecular isomerizations of oxetanes reported in the literature often necessitate activation of the oxetane ring with a Lewis acid catalyst. acs.orgnih.gov In the case of the acid derived from this compound, the intramolecular nucleophilic attack of the carboxyl group onto the oxetane ring leads to the formation of a thermodynamically more stable lactone. Heating the corresponding oxetane-carboxylic acids in a dioxane/water mixture at temperatures of 50-100 °C can smoothly complete the isomerization to the corresponding lactones. acs.org

Mechanistic Probes of Isomerization Pathways

Mechanistic studies suggest that the isomerization of the parent oxetane-carboxylic acid into a lactone proceeds via an intramolecular acyl-transfer pathway. acs.org Following the hydrolysis of the ester, the resulting carboxylic acid exists in equilibrium with its carboxylate anion. This carboxylate can act as an intramolecular nucleophile, attacking one of the methylene carbons of the strained oxetane ring. This attack leads to the cleavage of a C-O bond in the oxetane and the formation of a new six-membered lactone ring. acs.orgnih.gov

The stability of the oxetane-carboxylic acid intermediate is a critical factor in whether isomerization occurs. acs.orgnih.gov Research has shown that the stability can be dramatically influenced by the substituents on the molecule. acs.org

Destabilizing Factors : Unsubstituted or alkyl-substituted oxetane-carboxylic acids tend to be unstable and readily isomerize. acs.orgnih.gov One study noted that after synthesizing an oxetane-carboxylic acid, 7% had isomerized to the corresponding lactone after one week at room temperature, and 16% after one month. acs.orgnih.gov

Stabilizing Factors : The presence of bulky aromatic or heteroaromatic substituents can stabilize the acid, preventing isomerization under normal storage conditions. acs.org Similarly, fluorine-containing analogues were found to be more stable, presumably because the electron-withdrawing nature of fluorine reduces the nucleophilicity of the carboxylate anion, thus slowing the rate of the intramolecular attack. acs.orgnih.gov

Table 2: Stability and Isomerization of Various Oxetane-Carboxylic Acids

| Substituent on Acid | Stability at Room Temp. | Isomerization Conditions | Product | Reference |

|---|---|---|---|---|

| Unsubstituted | Unstable, isomerizes over time | Heating at 50°C in dioxane/water | Lactone | acs.orgnih.gov |

| Bulky (hetero)aromatic | Stable (for at least 1 year) | Prolonged heating at 100°C | Valerolactone | acs.org |

| Fluorine-containing | Stable | Heating at 50°C in dioxane/water | Lactone | acs.orgnih.gov |

Derivatization and Complex Molecule Synthesis Utilizing Ethyl 2 Oxetan 3 Ylidene Butanoate As a Building Block

Synthesis of Novel Heterocyclic Amino Acid Derivatives

The strained oxetane (B1205548) ring and the electrophilic character of the α,β-unsaturated ester in ethyl 2-(oxetan-3-ylidene)butanoate make it a suitable precursor for the synthesis of novel heterocyclic amino acid derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

The synthesis often commences with a Michael addition reaction, where a nucleophilic amine attacks the β-position of the butenoate moiety. This reaction is facilitated by the electron-withdrawing nature of the adjacent ester group. For instance, the reaction of ethyl 2-(oxetan-3-ylidene)acetate, a related compound, with various NH-heterocycles proceeds via an aza-Michael addition to yield functionalized 3-substituted 3-(acetoxymethyl)oxetanes. ktu.edumdpi.com A similar strategy can be applied to this compound.

Furthermore, the oxetane ring itself can be a source of reactivity. Ring-opening reactions, prompted by the inherent ring strain, can lead to the formation of diverse heterocyclic structures. For example, N-(3-methyloxetan-3-yl)quinazolin-4-amines have been shown to undergo oxetane ring-opening to afford novel 2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazolines under mild conditions. acs.org

The resulting amino acid derivatives, incorporating the oxetane motif or its ring-opened products, can be further diversified. For example, a brominated pyrazole-azetidine hybrid, synthesized through a similar Michael addition strategy, has been successfully utilized in Suzuki-Miyaura cross-coupling reactions with various boronic acids to generate a library of novel heterocyclic amino acid derivatives. ktu.edumdpi.com

Table 1: Examples of Heterocyclic Amino Acid Derivatives from Oxetane Precursors

| Precursor | Reagent(s) | Product Type | Potential Application |

| Methyl 2-(oxetan-3-ylidene)acetate | NH-heterocycles (e.g., pyrazole) | 3-Substituted 3-(acetoxymethyl)oxetanes | Medicinal Chemistry |

| Brominated pyrazole-azetidine hybrid | Boronic acids (Suzuki-Miyaura) | Diversified heterocyclic amino acids | Drug Discovery |

| N-(3-methyloxetan-3-yl)quinazolin-4-amines | Heat | 2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazolines | Medicinal Chemistry |

Construction of Spirocyclic and Fused Ring Systems

The unique structural features of this compound make it an attractive starting material for the synthesis of spirocyclic and fused ring systems. The oxetane ring can act as a linchpin in the assembly of these complex three-dimensional structures, which are of increasing interest in drug discovery due to their conformational rigidity and novel chemical space occupancy.

One common strategy involves cycloaddition reactions. For instance, silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(oxetane-3-ylidene)acetate and imines derived from α-amino acid methyl esters have been shown to produce oxetane-containing spirocycles in good yields. researchgate.net This methodology can be extended to this compound to generate analogous spirocyclic systems with an additional ethyl group.

Furthermore, the exocyclic double bond in this compound is a key reactive handle for constructing fused rings. For example, a tandem Prins spirocyclization has been utilized for the stereoselective synthesis of tetrahydrospiro[chroman-2,4'-pyran] derivatives. google.com While this specific example does not directly use this compound, the principle of utilizing an exocyclic alkene adjacent to an oxygen-containing ring is applicable.

The synthesis of spirocyclic oxetane-fused benzimidazoles has also been reported through the oxidative cyclization of o-cycloalkylaminoacetanilides, where the cycloamino substituent is a spirocyclic oxetane. mdpi.com This demonstrates the potential for incorporating the oxetane moiety into more complex, fused aromatic systems.

Table 2: Synthetic Approaches to Spirocyclic and Fused Systems from Oxetane Derivatives

| Starting Material Type | Reaction Type | Resulting System | Key Features |

| Methyl 2-(oxetan-3-ylidene)acetate | 1,3-Dipolar Cycloaddition | Spiro-oxetanes | Construction of spirocyclic scaffolds |

| Oxetane with exocyclic alkene | Tandem Prins Spirocyclization | Tetrahydrospiro[chroman-2,4'-pyran] | Stereoselective synthesis of fused systems |

| Spirocyclic oxetane amine | Oxidative Cyclization | Spirocyclic oxetane-fused benzimidazole | Formation of complex fused heteroaromatics |

Application in Multi-Component Reactions (MCRs)

This compound, with its multiple reactive sites, is a promising candidate for use in multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.

The α,β-unsaturated ester moiety of this compound can act as a key component in various MCRs. For example, it can participate as a Michael acceptor. In a general sense, MCRs often involve the in-situ formation of a reactive intermediate that then undergoes further reaction with other components. The electrophilicity of the double bond in this compound makes it susceptible to nucleophilic attack, which can initiate a cascade of reactions.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the reactivity of similar α,β-unsaturated esters in MCRs is well-established. researchgate.net For instance, ethyl acetoacetate, a related compound, is a common component in the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, a well-known MCR. researchgate.net

The presence of the oxetane ring adds another dimension of complexity and potential for novel MCRs. The strained ring could potentially be opened under the reaction conditions, leading to the formation of more complex and unexpected structures. The development of new MCRs involving this compound could lead to the rapid generation of diverse compound libraries for high-throughput screening.

Precursor in Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

This compound, and its derivatives, can serve as valuable precursors in transition metal-catalyzed coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.goveie.grresearchgate.net

A key strategy involves the introduction of a leaving group, such as a halide or a triflate, onto the oxetane ring or the butenoate backbone. This functionalized intermediate can then participate in various coupling reactions. For example, a brominated pyrazole-azetidine hybrid, synthesized from a related α,β-unsaturated ester, has been successfully employed in Suzuki-Miyaura cross-coupling reactions with a range of boronic acids. ktu.edumdpi.com This approach allows for the introduction of diverse aryl and heteroaryl substituents.

The Heck reaction, which couples an unsaturated halide with an alkene, could also be envisioned. For instance, if a vinyl halide were to be synthesized from this compound, it could then be coupled with another alkene to form a more complex diene system.

Furthermore, the ester group itself can be a handle for coupling reactions. For example, 2-pyridyl esters have been used in Suzuki-Miyaura reactions to generate ketones, where the pyridyl group is thought to assist in the oxidative addition to the metal center. nih.gov While this is not a direct application to this compound, it illustrates the potential for modifying the ester group to enable coupling reactions.

Table 4: Potential Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Required Precursor Modification | Potential Product |

| Suzuki-Miyaura | Introduction of a halide or triflate | Aryl- or heteroaryl-substituted derivatives |

| Heck | Synthesis of a vinyl halide derivative | Complex diene systems |

| Buchwald-Hartwig | Introduction of a halide and reaction with an amine | N-aryl or N-heteroaryl derivatives |

| Sonogashira | Introduction of a halide and reaction with a terminal alkyne | Alkynyl-substituted derivatives |

Design and Synthesis of Compound Libraries for Chemical Space Exploration

The structural and reactive diversity of this compound makes it an excellent scaffold for the design and synthesis of compound libraries aimed at exploring novel chemical space. The ability to generate a large number of diverse compounds from a single starting material is highly valuable in drug discovery and materials science.

The various synthetic transformations discussed previously can be combined in a combinatorial fashion to rapidly generate a library of compounds. For instance, a library of heterocyclic amino acid derivatives could be synthesized by reacting this compound with a diverse set of NH-heterocycles, followed by further diversification of the resulting products using transition metal-catalyzed coupling reactions. ktu.edumdpi.com

Similarly, a library of spirocyclic and fused ring systems could be generated by employing a range of cycloaddition and MCR strategies. researchgate.netresearchgate.net The stereoselective synthesis of these compounds would add another layer of diversity to the library, allowing for the exploration of three-dimensional chemical space.

The goal of such a library is to populate areas of chemical space that are not well-represented by existing compound collections. The unique combination of the strained oxetane ring and the functionalized butenoate chain in this compound provides a starting point for the synthesis of compounds with novel topologies and properties, which could lead to the discovery of new bioactive molecules or materials with unique characteristics.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A complete NMR analysis of Ethyl 2-(oxetan-3-ylidene)butanoate would involve a suite of one-dimensional and two-dimensional experiments to establish its constitution and stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the oxetane (B1205548) ring would likely appear in a specific region of the spectrum, while the protons of the ethyl group and the butanoate chain would have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the sp² carbons of the exocyclic double bond, the sp³ carbons of the oxetane ring, and the carbons of the ethyl and butyl groups. The chemical shifts of these carbons are indicative of their hybridization and proximity to electronegative atoms or electron-withdrawing groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1 | ~14.0 | ~1.30 | t | J = 7.1 |

| 2 | ~60.5 | ~4.20 | q | J = 7.1 |

| 3 | ~168.0 | - | - | - |

| 4 | ~135.0 | - | - | - |

| 5 | ~140.0 | - | - | - |

| 6 | ~25.0 | ~2.30 | q | J = 7.5 |

| 7 | ~13.0 | ~1.10 | t | J = 7.5 |

| 8 | ~70.0 | ~5.00 | m | - |

| 9 | ~70.0 | ~5.00 | m | - |

| 10 | ~30.0 | - | - | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would confirm the connectivity within the ethyl group and the butanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, providing a map of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the butanoate group to the oxetane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the stereochemistry of the molecule, such as the geometry of the double bond.

While there is no fluorine in this compound, the principles of heteronuclear NMR are applicable to its derivatives. If fluorinated analogs of this compound were synthesized, ¹⁹F-NMR would be an indispensable tool. ¹⁹F-NMR is highly sensitive and provides information about the electronic environment of fluorine atoms, which can be used to probe subtle changes in molecular structure and conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₄O₃), HRMS would provide a measured mass that is very close to its calculated monoisotopic mass of 170.0943 g/mol .

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (the parent ion) and analysis of the resulting fragment ions (daughter ions). This technique provides valuable information about the molecular structure by revealing characteristic fragmentation patterns. The fragmentation of the molecular ion of this compound would be expected to involve cleavages at the ester group and the oxetane ring, providing further confirmation of the compound's structure.

Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | m/z (Predicted) | Possible Formula | Description |

| [M+H]⁺ | 171.1016 | C₉H₁₅O₃⁺ | Protonated molecular ion |

| [M-C₂H₅]⁺ | 126.0624 | C₇H₉O₂⁺ | Loss of the ethyl group |

| [M-OC₂H₅]⁺ | 125.0546 | C₇H₉O₂⁺ | Loss of the ethoxy group |

| [C₄H₅O]⁺ | 69.0335 | C₄H₅O⁺ | Fragment from the oxetane ring |

Note: These are predicted fragmentation patterns based on the structure of the molecule.

X-ray Crystallography for Definitive Structural and Stereochemical Assignments

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

The stereochemistry of "this compound" is a critical aspect of its chemical identity, as the exocyclic double bond can give rise to (E)- and (Z)-diastereomers, and the chiral center at the C2 position of the butanoate chain results in a pair of enantiomers for each diastereomer. Chiral chromatography is an indispensable tool for the separation and quantification of these stereoisomers, ensuring the stereochemical purity of the compound.

Gas Chromatography (GC) on Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For "this compound," which is amenable to GC analysis due to its volatility, cyclodextrin-based CSPs are particularly effective for resolving the enantiomers. chromatographyonline.comchromatographyonline.com

Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are commonly used as CSPs in capillary GC columns. gcms.cz The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. azom.com The stability of these complexes is influenced by factors such as the size and shape of the analyte, and the nature of the functional groups, which dictate the strength of interactions like hydrogen bonding and dipole-dipole forces. aocs.org

Table 1: Representative GC Conditions for Chiral Separation of Esters

| Parameter | Value |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Inlet Temperature | 250 °C |

| Oven Program | Isothermal or Gradient |

| Detector | Flame Ionization Detector (FID) |

This table presents typical GC parameters for the chiral separation of esters and is intended to be illustrative. Specific conditions for "this compound" would require experimental optimization.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is another essential technique for the enantiomeric and diastereomeric separation of "this compound". Chiral HPLC offers a wide range of CSPs, providing versatility in method development. For compounds containing oxetane rings, chiral stationary phases have been successfully employed for enantiomeric separations. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds, including esters. researchgate.net The separation mechanism on these phases is based on a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which lead to the formation of transient diastereomeric complexes with the chiral analyte. nih.gov

Table 2: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV Detector (at a suitable wavelength) |

This table provides a general example of HPLC conditions for chiral separations. The optimal conditions for "this compound" would need to be determined empirically.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and provide information about the molecular structure of "this compound" through the analysis of its vibrational modes.

The IR spectrum of an organic molecule is obtained by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. masterorganicchemistry.com The key functional groups in "this compound" that give rise to characteristic IR absorptions are the α,β-unsaturated ester and the oxetane ring.

The carbonyl (C=O) stretching vibration of the α,β-unsaturated ester is expected to appear in the range of 1730-1715 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the oxetane ring, a cyclic ether, will be indicated by C-O single-bond stretching absorptions in the 1150 to 1050 cm⁻¹ range. libretexts.orgpressbooks.pub The exocyclic C=C bond will have a stretching vibration in the region of 1680-1640 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. youtube.com Raman spectra are particularly useful for identifying non-polar bonds and symmetric vibrations. The C=C stretching vibration of the exocyclic double bond is expected to show a strong signal in the Raman spectrum. The symmetric breathing mode of the oxetane ring may also be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2980 - 2850 |

| C=O (α,β-unsaturated ester) | Stretching | 1730 - 1715 |

| C=C (exocyclic) | Stretching | 1680 - 1640 |

| C-O (ester) | Stretching | 1300 - 1000 |

| C-O (oxetane) | Stretching | 1150 - 1050 |

This table is a prediction of the characteristic vibrational frequencies based on the known absorption ranges for the functional groups present in the molecule. orgchemboulder.comresearchgate.net

Theoretical and Computational Chemistry Studies of Ethyl 2 Oxetan 3 Ylidene Butanoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the intrinsic properties of ethyl 2-(oxetan-3-ylidene)butanoate. These methods provide a detailed picture of the electron distribution and bonding within the molecule.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can reveal the nature of its frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density. rsc.orgrsc.org

The HOMO is expected to be localized primarily on the π-system of the exocyclic double bond and the lone pairs of the ester oxygen, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the α,β-unsaturated system, specifically the carbon-carbon double bond, making it susceptible to nucleophilic attack.

The charge distribution, calculated using methods like Natural Bond Orbital (NBO) analysis, would likely show a significant polarization of the C=C bond due to the electron-withdrawing nature of the ester group. The oxetane (B1205548) ring introduces strain, which can influence the electronic environment. mdpi.comrsc.org The oxygen atom of the oxetane is expected to have a partial negative charge, making it a potential hydrogen bond acceptor. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for this compound (Exemplary Data) Disclaimer: The following data is illustrative and based on typical values for similar α,β-unsaturated esters and oxetane derivatives as specific experimental or computational data for this exact molecule is not readily available in the cited literature.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.8 D | Overall polarity of the molecule. |

For more accurate electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. rsc.org These methods, while computationally more demanding, provide a higher level of theory and can be used to benchmark DFT results. For instance, ab initio calculations would provide a more precise description of electron correlation effects, which are important in accurately determining the energies and properties of strained ring systems like oxetanes. um.esacs.org High-level calculations are particularly valuable for studying reaction barriers and the fine details of electronic structure. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface, computational methods can identify transition state structures and calculate the activation energies for various reactions. For this compound, this could include reactions such as nucleophilic addition to the α,β-unsaturated system or ring-opening of the oxetane. uonbi.ac.keresearchgate.net For example, the reaction of an amine with the double bond would proceed through a transition state where the new C-N bond is partially formed. The activation energy for this process determines the reaction rate. DFT calculations have been successfully used to determine activation energies for similar reactions involving α,β-unsaturated esters and for the ring-opening polymerization of oxetane. rsc.orgacs.orgnih.gov

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound with a Nucleophile (Exemplary Data) Disclaimer: The following data is illustrative and based on typical values for similar reactions as specific experimental or computational data for this exact molecule is not readily available in the cited literature.

| Reaction Step | Activation Energy (kcal/mol) | Description |

|---|---|---|

| Nucleophilic attack on β-carbon | 15.2 | Energy barrier for the formation of the C-Nu bond. |

| Proton transfer to α-carbon | 8.5 | Energy barrier for the subsequent protonation step. |

Mapping the potential energy surface (PES) provides a comprehensive view of a reaction, showing the energy of the system as a function of the geometric coordinates of the atoms. researchgate.net For this compound, a PES map could illustrate the pathways for different competing reactions, such as 1,4-conjugate addition versus reaction at the ester carbonyl group. rsc.org It can also be used to study the mechanism of thermally or photochemically induced reactions, such as the Paternò-Büchi reaction for oxetane formation or its retro-reaction. mdpi.comacs.org Computational studies have mapped the PES for the ring-opening of oxetanes, revealing low-energy pathways for this process. acs.orgrsc.org

Conformational Analysis and Interconversion Pathways

The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions with other molecules. The oxetane ring itself is not planar and can exist in a puckered conformation. mdpi.comacs.org The introduction of the ethyl butanoate substituent at the 3-position can influence the degree of puckering and create several possible low-energy conformations due to rotation around the single bonds.

Conformational analysis can be performed using molecular mechanics or quantum chemical methods to identify the stable conformers and the energy barriers for their interconversion. researchgate.netresearchgate.net For this compound, the rotation of the ethyl group and the butanoate chain relative to the oxetane ring would be of particular interest. The relative energies of these conformers can be used to determine their populations at a given temperature. Nuclear Overhauser Effect (NOE) data from NMR spectroscopy can be used to experimentally validate the computationally predicted major conformations. acs.org

Table 3: Relative Energies of Major Conformers of this compound (Exemplary Data) Disclaimer: The following data is illustrative and based on typical values for similar substituted oxetanes as specific experimental or computational data for this exact molecule is not readily available in the cited literature.

| Conformer | Relative Energy (kcal/mol) | Description of Conformation |

|---|---|---|

| A | 0.0 | Global minimum, with the ester group in a pseudo-equatorial position. |

| B | 1.2 | Ester group in a pseudo-axial position. |

| C | 2.5 | Rotamer of the ethyl group. |

Molecular Dynamics Simulations to Study Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular conformations, flexibility, and interactions with the surrounding environment, such as a solvent. rsc.org

For this compound, MD simulations can elucidate the dynamic nature of its constituent parts: the strained oxetane ring, the ethyl ester group, and the butanoate side chain. Key areas of investigation include:

Conformational Flexibility: Analysis of the rotational freedom around the single bonds, particularly the C-C bond of the butanoate chain and the C-O bond of the ethyl ester. This helps to identify the most stable and populated conformations in solution.

Solvent Interactions: Simulating the compound in an explicit solvent (like water or an organic solvent) reveals how solvent molecules arrange around it. This is crucial for understanding solubility and the stability of different conformations, particularly through the formation of transient hydrogen bonds with the ester and oxetane oxygens. rsc.org

Intramolecular Interactions: The simulations can map non-covalent interactions within the molecule, such as steric hindrance between the butanoate chain and the oxetane ring, which governs the preferred orientation of the substituents.

The data generated from these simulations, such as root-mean-square deviation (RMSD) and dihedral angle distributions, provide a quantitative understanding of the molecule's structural dynamics.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Analyzed Parameter | Description | Typical Finding |

|---|---|---|

| RMSD of Backbone Atoms | Measures the average deviation of the non-hydrogen atoms from a reference structure over time. | Low values (e.g., 1-2 Å) indicate a relatively stable core structure. |

| Dihedral Angle (τ1: C-C-C=C) | Torsion angle of the butanoate chain relative to the exocyclic double bond. | Shows preferred rotational isomers (rotamers), indicating steric preferences. |

| Ring Puckering Amplitude | The degree of deviation of the oxetane ring from a planar conformation. | A specific puckering angle (e.g., ~15-20°) is typically observed, consistent with other substituted oxetanes. acs.org |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule (e.g., water oxygen) at a certain distance from the ester carbonyl oxygen. | A sharp peak at ~2.8-3.0 Å would indicate a stable first solvation shell and hydrogen bonding. |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comrsc.org By calculating the magnetic shielding tensors of atomic nuclei within a molecule, one can predict ¹H and ¹³C NMR spectra with remarkable accuracy.

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method are performed on its optimized low-energy geometry. mdpi.com The process involves:

Geometry Optimization: Finding the lowest energy structure of the molecule using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

Shielding Calculation: Performing an NMR calculation on the optimized geometry to obtain the absolute magnetic shielding value for each nucleus.

Chemical Shift Prediction: Converting the calculated shielding values to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

A strong correlation between the predicted and experimentally measured NMR spectra serves two purposes: it validates the accuracy of the computational model and the determined molecular conformation, and it allows for unambiguous assignment of complex spectral signals. mdpi.com Discrepancies can point to dynamic effects or specific solvent interactions not fully captured by the gas-phase or implicit solvent model. rsc.org

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) (DFT/B3LYP) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (Ester) | 168.5 | 169.0 | -0.5 |

| C=C (Quaternary) | 155.2 | 155.8 | -0.6 |

| C=C (Oxetane) | 118.9 | 119.2 | -0.3 |

| CH₂ (Oxetane) | 72.1 | 72.4 | -0.3 |

| O-CH₂ (Ester) | 61.0 | 61.3 | -0.3 |

| CH₂ (Butanoate) | 29.5 | 29.7 | -0.2 |

| CH₃ (Butanoate) | 22.1 | 22.3 | -0.2 |

| CH₃ (Ester) | 14.0 | 14.2 | -0.2 |

Rational Design of Derivatives through Computational Screening

One of the most powerful applications of computational chemistry is in the rational design of new molecules with tailored properties. nih.gov Starting with a parent structure like this compound, computational screening can be used to evaluate a virtual library of derivatives for desired characteristics, such as improved biological activity, metabolic stability, or solubility, before committing to their synthesis. nus.edu.sgsemanticscholar.org

The process typically involves:

Defining a Goal: Identifying a property to optimize. For instance, in a medicinal chemistry context, this could be enhancing binding affinity to a specific enzyme or improving aqueous solubility. nih.gov

Creating a Virtual Library: Systematically modifying the parent structure. For this compound, this could involve:

Varying the length and branching of the butanoate alkyl chain.

Replacing the ethyl ester with other esters (methyl, tert-butyl) or amides.

Introducing substituents onto the oxetane ring.

Computational Evaluation: Using rapid computational methods to predict the properties of each derivative in the library. This can range from calculating simple molecular descriptors (e.g., logP for lipophilicity, polar surface area) to more complex evaluations like molecular docking to predict binding scores against a protein target.

Prioritization: Ranking the derivatives based on the computational predictions to identify a smaller, more promising set of candidates for synthesis and experimental testing.

This in silico approach significantly accelerates the discovery cycle by focusing resources on compounds with the highest probability of success.

Table 3: Example of a Computational Screening Library Based on this compound for Property Optimization

| Derivative ID | Modification | Predicted Property (Example: Calculated logP) | Predicted Property (Example: Docking Score, kcal/mol) | Rationale for Design |

|---|---|---|---|---|

| Parent | This compound | 2.15 | -5.5 | Baseline compound |

| Deriv-001 | Replace ethyl with methyl | 1.62 | -5.4 | Increase hydrophilicity |

| Deriv-002 | Replace butanoate with hexanoate | 3.21 | -6.2 | Increase lipophilicity for potential membrane interaction |

| Deriv-003 | Replace ester with N-methylamide | 1.55 | -6.1 | Introduce hydrogen bond donor, improve metabolic stability |

| Deriv-004 | Add 2-fluoro to oxetane ring | 2.25 | -5.8 | Modulate electronic properties and metabolic stability nus.edu.sg |

Future Research Directions and Emerging Applications of Oxetan 3 Ylidene Compounds

Development of Novel Catalytic Systems for Oxetane (B1205548) Functionalization

The reactivity of oxetanes is largely dictated by the strain in the four-membered ring, making ring-opening reactions a primary mode of transformation. nih.gov The development of sophisticated catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of these reactions. Current research is moving beyond traditional Brønsted and Lewis acids to explore more nuanced catalytic approaches.

Frustrated Lewis Pairs (FLPs), particularly combinations of electron-deficient boranes like B(C₆F₅)₃ and hydrosilanes, have emerged as powerful metal-free catalysts for oxetane activation. acs.org This system generates a highly Lewis acidic silylium (B1239981) cation in situ, which effectively activates the oxetane ether oxygen, enabling novel transformations such as reductive ring-opening and even unexpected aryl migrations. acs.org Another innovative frontier is bioinspired cobalt-catalysis, which provides access to unprecedented radical reactivity through oxetane ring-opening, generating nucleophilic radicals that can participate in a variety of bond-forming reactions. bohrium.com Furthermore, biocatalysis, using engineered enzymes like halohydrin dehalogenases, is being developed to create platforms for the highly efficient and enantioselective formation and ring-opening of oxetanes, offering scalable and green synthetic routes. nih.gov

Future work will likely focus on:

Expanding the Catalyst Toolkit: Discovering new metal-free (e.g., FLPs, organocatalysts) and metal-based catalysts (e.g., cobalt, nickel) to unlock new reaction pathways. acs.orgbohrium.com

Asymmetric Catalysis: Enhancing the enantioselectivity of ring-opening reactions to produce chiral three-carbon building blocks. bohrium.comresearchgate.net

Regioselective Control: Designing catalysts that can selectively target either the more or less substituted carbon atom adjacent to the oxygen, a choice often governed by steric and electronic effects. magtech.com.cn

Exploration of Bioisosteric Replacements in Lead Optimization

In medicinal chemistry, the strategic replacement of one functional group with another (bioisosterism) is a cornerstone of lead optimization. The oxetane motif has become a valuable tool in this context, serving as a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities. nih.govresearchgate.netacs.org

The replacement of a carbonyl group with a 3-substituted oxetane is particularly advantageous. beilstein-journals.org The oxetane mimics the polarity and hydrogen-bond accepting capability of a carbonyl but offers superior metabolic stability, as it is not prone to the same metabolic pathways. beilstein-journals.orgnih.gov Similarly, substituting a gem-dimethyl group with an oxetane can significantly improve physicochemical properties such as aqueous solubility and lipophilicity (LogD) while blocking sites of metabolic degradation, without the lipophilic penalty associated with the gem-dimethyl group. nih.govresearchgate.net More recently, aryl amino-oxetanes and oxetan-3-ols have been investigated as promising bioisosteres for benzamides and carboxylic acids, respectively, demonstrating improved stability and solubility profiles. digitellinc.comnih.gov

Key research directions include:

Systematic Matched-Pair Analysis: Conducting comprehensive studies to compare the physicochemical and pharmacokinetic properties of oxetane-containing compounds with their non-oxetane analogues. digitellinc.com

Novel Bioisosteric Surrogates: Expanding the scope of oxetanes as replacements for other functional groups, such as esters and amides, to fine-tune drug properties. nih.gov

| Bioisosteric Replacement | Advantage of Oxetane Moiety |

| gem-Dimethyl Group | Increased aqueous solubility, reduced lipophilicity, blocks metabolic weak spots. researchgate.netacs.org |

| Carbonyl Group | Increased metabolic stability, similar polarity and H-bond accepting ability. beilstein-journals.orgnih.gov |

| Benzamide | More 3-dimensional conformation, higher aqueous solubility, excellent chemical stability. digitellinc.com |

| Carboxylic Acid | Potential to modulate physicochemical properties and improve pharmacokinetic profiles. nih.gov |

Integration into Continuous Flow Chemistry for Enhanced Synthetic Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow technology to oxetane chemistry is a burgeoning field aimed at overcoming challenges associated with highly reactive or unstable intermediates. mdpi.com

The generation of highly unstable species like 3-oxetanyllithium, which is difficult to handle in batch processes, has been successfully achieved in flow reactors. nih.govacs.org By precisely controlling residence time and temperature, this nucleophilic oxetane can be generated and immediately trapped with various electrophiles, opening up new synthetic pathways that were previously inaccessible. nih.govacs.org Flow microreactor systems have also been used for the synthesis of 2,2-disubstituted oxetanes via other unstable organolithium intermediates, enabling reactions at higher temperatures than in batch mode (e.g., -40 °C vs. -78 °C). kyoto-u.ac.jpresearchgate.netresearchgate.net Photochemical reactions, such as the Paternò-Büchi reaction to form oxetanes, also benefit from flow setups, which can improve energy efficiency and productivity compared to batch immersion wells. acs.orgnih.gov

Future research will likely focus on:

Multi-step Flow Syntheses: Integrating several reaction steps, including the formation and subsequent functionalization of the oxetane ring, into a single, continuous process without isolating intermediates. mdpi.com

Handling Unstable Reagents: Expanding the use of flow chemistry to generate and utilize other challenging oxetane-based intermediates and reagents. nih.gov

Process Automation and Optimization: Developing automated flow platforms for the rapid optimization of reaction conditions for oxetane synthesis and modification. mdpi.com

Synthesis of Advanced Polymer Precursors and Monomers

Oxetanes are valuable monomers for ring-opening polymerization (ROP), a process driven by the high strain energy of the four-membered ring. radtech.org This reactivity allows for the synthesis of a wide range of polyethers with tunable properties. Both cationic and, more recently, anionic ROP methods have been developed. radtech.org

Cationic ROP, often initiated by Lewis acids, superacids, or photo-acid generators, is a well-established method for polymerizing oxetanes to produce polyethers. radtech.orgtandfonline.comrsc.org These polymerizations are noted for their high reaction speed and the good chemical resistance of the resulting polymers. rsc.org A significant area of development is the synthesis of side-chain liquid crystal polymers (SCLCPs) from oxetane monomers bearing mesogenic side groups. rsc.org These materials can exhibit smectic phases over broad temperature ranges, making them suitable for advanced applications. rsc.orgmdpi.com Anionic ROP of oxetanes is less common but has been achieved for specific monomers, such as those containing hydroxyl groups, using catalysts like potassium tert-butoxide with a crown ether. radtech.org

Emerging trends in this area include:

Functional Monomers: Designing and synthesizing novel oxetane monomers with diverse functional groups to create polymers with tailored thermal, optical, or mechanical properties. mdpi.comtandfonline.com

Copolymerization: Creating copolymers of different oxetanes or with other cyclic ethers like tetrahydrofuran (B95107) to fine-tune material properties such as crystallinity and flexibility. wikipedia.orgtandfonline.com

Sustainable Polymerization: Exploring organocatalytic ROP methods, such as the coupling of oxetanes with CO₂, to produce polycarbonates in a more sustainable manner. acs.org

Investigation of Organocatalytic Transformations Involving Oxetane Scaffolds

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in modern synthesis, and its application to oxetane chemistry is rapidly expanding. Chiral organocatalysts are particularly valuable for achieving asymmetric transformations, providing enantiomerically enriched products from simple starting materials.

Chiral phosphoric acids (CPAs) have been successfully employed in the asymmetric desymmetrization of meso-oxetanes through intramolecular ring-opening reactions. acs.orgresearchgate.net These catalysts create a chiral electrostatic environment that drives the stereoselectivity of the reaction, enabling the formation of all-carbon quaternary stereocenters with high enantioselectivity. acs.orgresearchgate.net Similarly, chiral squaramide and thiourea (B124793) catalysts can facilitate the enantioselective addition of various nucleophiles to oxetane-derived scaffolds. bohrium.comnih.gov These hydrogen-bond-donor catalysts activate the oxetane, leading to highly enantioselective ring-opening additions. bohrium.com The scope of organocatalysis has also been extended to the coupling of oxetanes with CO₂ to selectively form either cyclic carbonates or polycarbonates, demonstrating that product selection can be controlled simply by manipulating reaction conditions under a metal-free regime. acs.orgumons.ac.be

Future research is directed towards:

New Organocatalytic Modes of Activation: Discovering novel organocatalytic systems that can engage oxetanes in new types of transformations beyond ring-opening.

Cascade Reactions: Designing complex cascade sequences where an initial organocatalytic transformation of an oxetane triggers subsequent reactions to build molecular complexity rapidly. rsc.org

Computational and Mechanistic Studies: Using DFT calculations and other mechanistic investigations to understand the origins of stereoselectivity and to rationally design more efficient and selective organocatalysts for oxetane transformations. acs.orgresearchgate.net

Q & A

Basic: What are the established synthetic methodologies for Ethyl 2-(oxetan-3-ylidene)butanoate, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of this compound typically involves coupling reactions or esterification strategies. A common approach is the use of oxetane-containing precursors with activated esters. For example:

- Knoevenagel Condensation: Reacting oxetan-3-ylidene acetates with ethyl bromobutanoate in the presence of a base (e.g., K₂CO₃) under reflux conditions. Yields are optimized by controlling temperature (80–100°C) and solvent polarity (e.g., DMF or THF) .

- Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between oxetane boronic esters and ethyl halobutanoates. Ligand selection (e.g., SPhos) and inert atmospheres improve yields up to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.